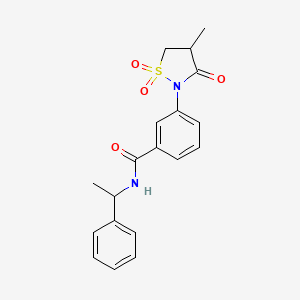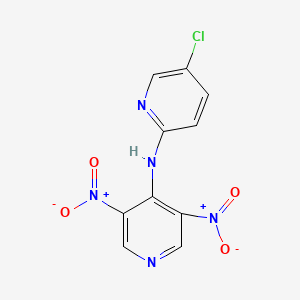![molecular formula C21H14BrClN2O3 B5054849 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054849.png)
5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BCB, and it has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. BCB has been shown to inhibit the activity of various enzymes and proteins that are involved in these pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. By inhibiting these pathways, BCB can prevent the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been studied for its effects on various biochemical and physiological processes in the body. It has been shown to have significant antioxidant activity, and it can prevent oxidative damage to cells and tissues. BCB has also been shown to have neuroprotective properties, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its high potency and specificity. BCB has been shown to be highly effective at inhibiting cancer cell growth and proliferation, and it has a low toxicity profile, making it a promising candidate for further study. However, one of the main limitations of using BCB in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Orientations Futures
There are numerous future directions for research on 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of research is the development of new synthetic methods for the compound, which could make it more accessible for further study. Another area of research is the optimization of BCB's anticancer activity, which could lead to the development of new cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of BCB, which could lead to new applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 5-bromo-2-chlorobenzoic acid, 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenylboronic acid, and N,N-dimethylformamide. The synthesis process involves the use of various reagents and catalysts, and it requires careful control of reaction conditions to ensure the desired product is obtained.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have significant anticancer activity, and it has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. In addition to its anticancer properties, BCB has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to have significant anti-inflammatory activity.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O3/c1-11-2-7-19-17(8-11)25-21(28-19)15-10-13(4-6-18(15)26)24-20(27)14-9-12(22)3-5-16(14)23/h2-10,26H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRUCQOFNNJIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)nicotinic acid](/img/structure/B5054769.png)
![11-[4-(diethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5054774.png)
![3-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5054781.png)
![4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol](/img/structure/B5054789.png)
![N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5054796.png)

![methyl 4-{[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5054818.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(1-naphthyl)acetamide](/img/structure/B5054822.png)

![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)

![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5054861.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)